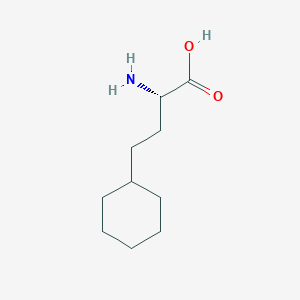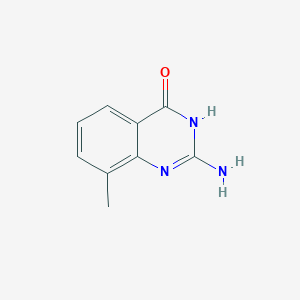![molecular formula C9H13NO3 B3086935 2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one CAS No. 116856-49-6](/img/structure/B3086935.png)
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Descripción general
Descripción
This compound is a complex organic molecule with a unique structure . It has been studied in the context of its interaction with human carbonic anhydrase II . The molecule has been found in the crystal structure of this enzyme .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring multiple rings and functional groups . It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and two dioxolane rings, which are five-membered rings with two oxygen atoms .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Research on compounds structurally related to "2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one" includes studies on X-ray mapping in heterocyclic design, revealing detailed insights into crystal structures and bonding interactions. For instance, Al’bov et al. (2004) conducted an X-ray diffraction study of 2-pyridones containing cycloalkane fragments, which provides foundational knowledge for understanding the crystalline structure and potential reactivity of similar compounds (Al’bov et al., 2004).
Catalyst and Synthesis Applications
Another area of application involves the use of related compounds as catalysts in chemical synthesis. For example, compounds with similar structural features have been used in stereoselective CH activation of vicinal diols, demonstrating their utility in facilitating specific chemical transformations. This is detailed in the work by Ramirez and Shi (2012), where ketone catalysts were utilized in the epoxidation of conjugated cis, terminal, trans, trisubstituted, and amphiphilic olefins, as well as in the CH activation of alcohols (Ramirez & Shi, 2012).
Molecular Interaction Studies
Studies on weak interactions in barbituric acid derivatives by Khrustalev et al. (2008) and related research on heterocyclizations of 5-methylpyrazol-3-amine by Lipson et al. (2006) offer insights into the importance of molecular interactions, such as π–π stacking versus hydrogen bonding, which are crucial for understanding the chemical behavior and potential applications of compounds like "2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one" (Khrustalev et al., 2008); (Lipson et al., 2006).
Propiedades
IUPAC Name |
4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2)12-6-4-3-5(7(6)13-9)10-8(4)11/h4-7H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGIROCFQXHTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3CC(C2O1)NC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/structure/B3086938.png)
![(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid](/img/structure/B3086960.png)
